Bis(2,4-dinitrophenyl) disulfide
Overview
Description
Bis(2,4-dinitrophenyl) disulfide is an organic compound with the chemical formula C12H6N4O8S2. It is characterized by the presence of two nitro groups attached to a phenyl ring, which is further connected to a disulfide linkage. This compound is known for its strong electrophilic properties and is often used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4-dinitrophenyl) disulfide typically involves the reaction of 2,4-dinitrochlorobenzene with sodium disulfide. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Bis(2,4-dinitrophenyl) disulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield thiols or sulfides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Bis(2,4-dinitrophenyl) disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other nitroaromatic compounds.
Biology: The compound is employed in the study of protein modifications and enzyme mechanisms.
Industry: this compound is used in the production of dyes, explosives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Bis(2,4-dinitrophenyl) disulfide involves its strong electrophilic nature, which allows it to react readily with nucleophiles. The nitro groups enhance its reactivity, making it a useful reagent in various chemical transformations. The disulfide linkage can undergo redox reactions, contributing to its versatility in different applications.
Comparison with Similar Compounds
2,4-Dinitrophenol: Known for its use as a pesticide and in biochemical studies.
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,4-Dinitrofluorobenzene: Employed in the synthesis of other nitroaromatic compounds.
Uniqueness: Bis(2,4-dinitrophenyl) disulfide stands out due to its disulfide linkage, which imparts unique redox properties. This makes it particularly useful in applications requiring reversible oxidation and reduction reactions.
Properties
IUPAC Name |
1-[(2,4-dinitrophenyl)disulfanyl]-2,4-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O8S2/c17-13(18)7-1-3-11(9(5-7)15(21)22)25-26-12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSBDDXXXSWEEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062266 | |
Record name | Disulfide, bis(2,4-dinitrophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-55-2 | |
Record name | Bis(2,4-dinitrophenyl) disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2217-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disulfide, bis(2,4-dinitrophenyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,4-Dinitrophenyl) disulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Disulfide, bis(2,4-dinitrophenyl) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disulfide, bis(2,4-dinitrophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (2,4-dinitrophenyl) disulfide interact with proteins?
A1: (2,4-Dinitrophenyl) disulfide primarily interacts with proteins by reacting with sulfhydryl groups (also known as thiol groups, -SH). This reaction is a thiol-disulfide exchange. [] This modification can alter the protein's structure and function. For example, modification of specific sulfhydryl groups in soybean beta-amylase with (2,4-dinitrophenyl) disulfide led to a decrease in enzymatic activity. [] Similarly, in human ceruloplasmin, reaction with (2,4-dinitrophenyl) disulfide led to a loss of oxidase activity. []
Q2: Are there any spectroscopic data available for (2,4-dinitrophenyl) disulfide derivatives?
A2: Yes, in a study focusing on sulfur-substituted tetrahedranes, (2,4-dinitrophenyl) disulfide was used to synthesize a novel tetrahedrane derivative. This derivative, along with others, was characterized using NMR spectroscopy and X-ray crystallography. The study also explored the UV-vis absorption spectra, revealing interesting interactions between the tetrahedrane core and the sulfur atom's lone-pair electrons. []
Q3: What is the role of (2,4-dinitrophenyl) disulfide in studying protein structure?
A3: (2,4-dinitrophenyl) disulfide can be used as a chemical probe to study protein structure. By observing how it interacts with specific sulfhydryl groups, researchers can gain insights into the protein's active site and the role of those sulfhydryl groups in its function. For example, research on soybean beta-amylase showed that modifying a specific sulfhydryl group (SH2) with (2,4-dinitrophenyl) disulfide affected the enzyme's interaction with glucose, suggesting that SH2 is located near the glucose binding site. []
Q4: Are there any alternatives to (2,4-dinitrophenyl) disulfide for modifying sulfhydryl groups in proteins?
A4: Yes, several other reagents can modify sulfhydryl groups in proteins. The study on soybean beta-amylase compared the effects of (2,4-dinitrophenyl) disulfide with other modifying agents like methyl methanethiosulfonate (MMTS), cyanide, and iodoacetamide. [] Each reagent resulted in different levels of enzymatic activity loss, highlighting the importance of choosing the appropriate reagent based on the specific research goal.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.